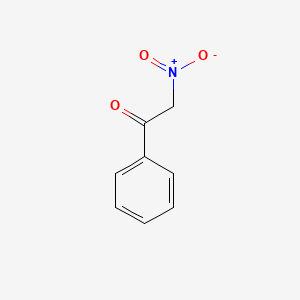

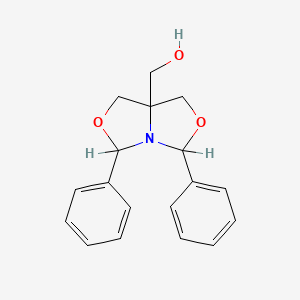

1H,3H,5H-恶唑并(3,4-c)恶唑,3,5-二苯基-7a-羟甲基-

描述

Oxazoles and oxazolones are important heterocyclic compounds featured in a variety of chemical and pharmaceutical applications due to their versatile chemical properties and reactivity. They serve as core structures in the development of various synthetic compounds with significant biological activities.

Synthesis Analysis

The synthesis of oxazolone derivatives often involves efficient one-pot synthesis methods. For instance, a method has been developed for the one-pot synthesis of triazolo[5,1-c][1,4]oxazin-6(7H)-ones via sequential esterification, substitution, and 1,3-dipolar cycloaddition processes, demonstrating the compound's synthesis versatility and efficiency (Xiao-Lan Zhang et al., 2020). Another synthesis approach under solvent-free conditions facilitated the production of benzoxazoles and related compounds, highlighting the environmental friendliness and efficiency of these methods (Iraj Mohammadpoor-Baltork et al., 2007).

Molecular Structure Analysis

The molecular structure of oxazolone compounds can be characterized using techniques such as NMR and X-ray crystallography. For example, the molecular configuration of a related compound, (6R,7aS)-1,1-Diphenyl-6-(4-vinylbenzyloxy)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one, was investigated by X-ray crystallography, revealing detailed insights into its molecular structure (Can Zhang et al., 2015).

Chemical Reactions and Properties

Oxazolones participate in various chemical reactions, such as cycloaddition reactions with triphenylvinylphosphonium salts, demonstrating their reactivity and potential for creating diverse chemical structures (F. Clerici et al., 1998). Their ability to undergo reactions with high regioselectivity is notable for synthetic chemistry applications.

Physical Properties Analysis

The physical properties of oxazolone derivatives, including their crystal structures and bonding interactions, can be understood through detailed structural analyses. Weak C‒H…O contacts in the crystal structure of oxazolone derivatives indicate subtle intermolecular interactions that influence the compound's physical properties (Can Zhang et al., 2015).

Chemical Properties Analysis

Oxazolones exhibit a range of chemical properties, such as serving as intermediates in the synthesis of various heterocyclic compounds. Their reactivity with different nucleophiles highlights their versatility and importance in organic synthesis (Nimesh C Misra & H Ila, 2010).

科学研究应用

合成和光电性质

Abbas 等人(2018 年)的一项研究重点是合成与 1H,3H,5H-恶唑并(3,4-c)恶唑相关的新的双环恶唑烷化合物。这些化合物使用光谱学和 X 射线衍射来表征。密度泛函理论 (DFT) 用于分析它们的电子和光物理性质,揭示了在各种条件下的分子内电荷转移和吸收波长 (Abbas 等人,2018)。

制备方法

O'Conner 等人(1977 年)描述了使用二氢-1H,3H,5H-恶唑并[3,4-c]恶唑-7a-羧酸的铜 (II) 络合物制备 α-羟甲基丝氨酸的方法。本研究重点介绍了高产的有效制备技术 (O'Conner 等人,1977)。

金属(II)配合物

Teo 和 O'connor(1983 年)的研究涉及制备二氢-1H,3H,5H-恶唑并[3,4-c]恶唑-7a-羧酸的金属(II)配合物。这些配合物通过各种方法表征,包括微量分析和磁矩测量以及光谱检查 (Teo 和 O'connor,1983)。

催化合成应用

Boersch 等人(2016 年)探索了 4-(杂)芳基取代的 5-(2-氧代乙基)恶唑-2(3H)-酮的催化合成。他们强调了恶唑-2(3H)-酮在各种生物和化学背景中的结构重要性,包括其在活性药物成分中的存在 (Boersch 等人,2016)。

环加成反应

Melo 等人(2002 年)详细介绍了噻唑并[3,4-c]恶唑-4-鎓-1-醇酸酯的分子间 1,3-偶极环加成,导致合成新的手性吡咯并[1,2-c]噻唑。这项研究证明了恶唑衍生物在创建复杂杂环结构方面的多功能性 (Melo 等人,2002)。

安全和危害

属性

IUPAC Name |

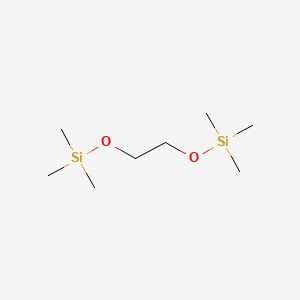

(3,5-diphenyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-11-18-12-21-16(14-7-3-1-4-8-14)19(18)17(22-13-18)15-9-5-2-6-10-15/h1-10,16-17,20H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJSYYBGXMOGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(N2C(O1)C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957997 | |

| Record name | (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- | |

CAS RN |

36778-78-6 | |

| Record name | 1H,3H,5H-Oxazolo(3,4-c)oxazole-7a(7H)-methanol, 3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036778786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。